4-(N-Benzylcyanamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-[benzyl(cyano)amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-11-17(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15(18)19/h1-9H,10H2,(H,18,19) |
InChI Key |
WPPHNGPAHTYVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C#N)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 N Benzylcyanamido Benzoic Acid and Its Precursors
Novel Synthetic Routes to the 4-(N-Benzylcyanamido)benzoic Acid Core Structure
The construction of the this compound molecule involves the strategic formation of key bonds, primarily the N-benzyl bond and the N-cyano bond. A plausible synthetic pathway commences with 4-aminobenzoic acid (PABA), proceeds through the formation of the secondary amine precursor, 4-(benzylamino)benzoic acid, and culminates in the cyanation of this intermediate. Advanced methodologies focus on optimizing these transformations using transition metal catalysis.
Palladium-Catalyzed Coupling Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing C-N bonds. In the context of synthesizing this compound, palladium-catalyzed reactions are crucial for creating the 4-(benzylamino)benzoic acid precursor and can also be applied to the final cyanation step.
The formation of the precursor, 4-(benzylamino)benzoic acid, can be efficiently achieved via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method would involve coupling an aryl halide (e.g., 4-halobenzoic acid) with benzylamine. The versatility of this reaction allows for a broad range of functional groups, making it suitable for complex molecules. acs.org
For the subsequent N-cyanation step, while less common than copper-based methods, palladium catalysis offers unique possibilities. Researchers have developed palladium-catalyzed cyanation of aryl halides using various cyanide sources. nih.govnih.gov A notable approach for N-cyanation involves using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a user-friendly and safe electrophilic cyanating reagent, which can react with secondary amines in the presence of a palladium catalyst. acs.org Additionally, palladium-catalyzed C-H activation provides a direct route to functionalize aromatic rings, and methods using a cyano-directing group could be adapted for the synthesis of related structures. researchgate.net
| Catalyst System | Cyanide Source | Substrate Type | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | DMF, 130 °C, Microwave | Good to High | nih.gov |
| Pd₂(dba)₃ / t-BuXPhos | Zn(CN)₂ | (Hetero)aryl Halides | THF/H₂O, rt - 40 °C | Good to Excellent | nih.gov |
| RhCp*(MeCN)₃₂ | NCTS | Aryl C-H Bond | Ag₂CO₃, 120 °C | High | acs.org |
| Pd Catalyst | KCN | Aryl Chlorides | TMEDA co-catalyst | Improved | researchgate.net |
Copper-Mediated Functionalization Approaches
Copper-catalyzed reactions are particularly prominent for the N-cyanation of secondary amines, representing a highly effective method for the final step in the synthesis of this compound. ntnu.edu.tw These methods are often favored for their efficiency and the use of a more abundant and less expensive metal compared to palladium.
The direct cyanation of a secondary amine like 4-(benzylamino)benzoic acid can be achieved using a copper salt (e.g., CuI, CuBr₂, CuCN) as a catalyst. researchgate.net The reaction typically involves a cyanide source and an oxidant. For instance, Cheng et al. developed a copper-catalyzed oxidative coupling using CuCN as the nitrile source and molecular oxygen as the oxidant. Current time information in Bangalore, IN.whiterose.ac.uk In another approach, the radical initiator azobisisobutyronitrile (AIBN) was used as a safer cyanide source in the presence of CuI and O₂, efficiently producing a variety of disubstituted cyanamides. Current time information in Bangalore, IN.whiterose.ac.uk These copper-mediated approaches are generally robust and tolerate a range of functional groups.
| Catalyst/Mediator | Cyanide Source | Oxidant/Conditions | Substrate | Yield | Reference |
|---|---|---|---|---|---|
| CuBr₂ | CuCN | O₂, TMEDA | Secondary Amines | Good | Current time information in Bangalore, IN.whiterose.ac.uk |
| CuI | AIBN | O₂, K₂CO₃ | Alkyl/Aryl Secondary Amines | Efficient | Current time information in Bangalore, IN.whiterose.ac.uk |
| CuI / Xantphos | - | Reaction with N-arylcyanamides | Primary/Secondary Amines | Facile | ntnu.edu.tw |
| Copper Catalyst | Dioxazolones | Nitrene-mediated S-amidation | Thiols | Efficient | nih.gov |
Stereoselective Synthesis Methodologies
While this compound is an achiral molecule, the principles of stereoselective synthesis are critical for producing chiral derivatives, which may be of interest for various applications. Stereocontrol could be relevant if chiral centers are introduced, for example, on the benzyl (B1604629) group, or in the creation of atropisomers where rotation around a bond is sterically hindered.
Recent advances have focused on the catalyst-controlled stereoselective synthesis of complex molecules. For instance, methods have been developed for the stereoselective synthesis of atropisomeric amides and acridinium (B8443388) salts. whiterose.ac.uknih.gov These strategies often rely on chiral catalysts that can control the spatial arrangement of molecules during bond formation, such as through intramolecular acyl transfer or ion-pairing catalysis with a chiral counterion. whiterose.ac.uknih.gov Although not directly applied to the target compound, these methodologies demonstrate the potential to control stereochemistry in structurally related systems. For example, a chiral Brønsted acid catalyst could be used to induce stereoselectivity in a cyclization reaction of a precursor, a strategy that could be adapted to create chiral analogs. nih.gov The synthesis of complex chiral molecules containing cyano or hydrazone functionalities has also been reported, establishing stereochemistry through the use of specific reagents and reaction pathways. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of this compound more sustainable by reducing waste, avoiding hazardous materials, and improving energy efficiency.
Solvent-Free Reaction Conditions
A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Research has shown that reactions can often be conducted under solvent-free conditions, for example, by using microwave or ultrasound irradiation as alternative energy sources. youtube.com These techniques can lead to significantly shorter reaction times and higher yields.
For the synthesis of the cyanamide (B42294) moiety, significant progress has been made in developing safer cyanating reagents to replace highly toxic compounds like cyanogen (B1215507) bromide. cardiff.ac.uk Reagents such as trichloroacetonitrile (B146778) or systems that generate the cyanating agent in situ (e.g., bleach and trimethylsilyl (B98337) cyanide, or N-chlorosuccinimide and Zn(CN)₂) offer safer and more practical alternatives for the N-cyanation of amines. nih.govacs.orgelectronicsandbooks.comorganic-chemistry.orgacs.org The synthesis of other benzoic acid derivatives has been achieved using heterogeneous catalysts, such as functionalized magnetic nanoparticles, which can be easily recovered and reused, further contributing to a greener process.
| Reagent | Toxicity/Hazard | Key Advantage | Reference |
|---|---|---|---|
| Cyanogen Bromide (BrCN) | High (Toxic, Volatile) | Effective, Common | cardiff.ac.uknih.gov |
| Trichloroacetonitrile (Cl₃CCN) | Lower (Inexpensive) | Safer alternative, distinct selectivity | acs.orgelectronicsandbooks.com |
| NCS / Zn(CN)₂ | Lower (Inexpensive reagents) | Operationally simple, avoids handling toxic cyanogen halides | organic-chemistry.orgacs.org |
| Bleach / TMSCN | Lower (In situ generation) | Avoids handling toxic cyanogen halides | nih.govorganic-chemistry.org |
Biocatalytic Transformations for Precursor Generation
Biocatalysis offers a powerful green alternative for producing key chemical building blocks from renewable resources. A critical precursor for this compound is 4-aminobenzoic acid (PABA). Industrial synthesis of PABA typically relies on petrochemical feedstocks. wikipedia.org However, a sustainable route has been developed using engineered microorganisms.
Bacteria, plants, and fungi naturally synthesize PABA from chorismate as an intermediate in the folate biosynthesis pathway. wikipedia.orgmdpi.com By harnessing this natural process, genetically engineered strains of bacteria like E. coli can be used as biocatalysts for the efficient fermentative production of PABA from simple sugars like glucose. mdpi.com This biosynthetic pathway starts from the shikimate pathway, where the enzyme aminodeoxychorismate synthase plays a key role in converting chorismate to PABA. mdpi.com This approach not only replaces fossil fuel-based starting materials but also proceeds under mild, aqueous conditions, significantly reducing the environmental impact of producing this essential precursor. chemicalbook.com Furthermore, biocatalytic methods employing enzymes like transaminases are being developed for the synthesis of a wide range of benzylamines, which could provide a green route to the other key precursor of the target molecule. researchgate.net
Atom-Economy Considerations in Reaction Design
The synthesis of this compound and its precursors is increasingly guided by the principles of atom economy, which prioritize the maximum incorporation of atoms from the starting materials into the final product. Traditional synthetic routes for related compounds, such as aminobenzoic acid derivatives, often involve multi-step processes that can generate significant waste. mdpi.com For instance, classical methods for producing aminobenzoic acids may utilize reactions that require high temperatures and pressures, and employ toxic reagents like cyanides, leading to environmental and safety concerns. mdpi.com
Modern synthetic strategies aim to overcome these limitations by designing more efficient reaction pathways. For example, the synthesis of 4-aminobenzoic acid, a key precursor, can be achieved through the catalytic hydrogenation of p-nitrobenzoic acid. chemicalbook.com This method offers a higher atom economy compared to older methods that might involve harsher reducing agents and produce more byproducts.
The direct cyanation of secondary amines is a common method for forming the cyanamide group. nih.gov However, the use of highly toxic cyanogen bromide (BrCN) is a significant drawback. cardiff.ac.uk Research is actively exploring safer and more atom-economical cyanating agents. Trichloroacetonitrile has emerged as a less toxic alternative to cyanogen bromide for the synthesis of cyanamides in a one-pot, two-step procedure. cardiff.ac.uk Another approach involves the dehydration of ureas or the desulfurization of thioureas to produce cyanamides. nih.gov These methods, while established, are continuously being refined to improve their atom economy and reduce waste.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound necessitates meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. This involves a systematic investigation of various process parameters and the development of robust catalyst systems.
Process Parameter Optimization (Temperature, Pressure, Concentration)
The optimization of process parameters such as temperature, pressure, and reactant concentration is critical for achieving high yields and purity in the synthesis of this compound and its intermediates. For instance, in the synthesis of 4-aminobenzoic acid via the hydrogenation of p-nitrobenzoic acid, the reaction is typically conducted at a specific temperature and pressure to ensure complete conversion and minimize side reactions. chemicalbook.com One documented procedure specifies a temperature of 100±2°C and a pressure of 0.9±0.1MPa. chemicalbook.com
The choice of solvent and its concentration also significantly impacts reaction outcomes. In some multi-component reactions for the synthesis of related heterocyclic compounds, the use of water as a green solvent has been shown to be effective. researchgate.net The concentration of reactants is another key variable that needs to be carefully controlled to prevent the formation of byproducts and to drive the reaction towards the desired product.
The following table outlines typical process parameters that are often optimized for the synthesis of related benzoic acid derivatives:
| Parameter | Optimized Range | Rationale |
| Temperature | 40 - 200 °C | To ensure sufficient reaction kinetics while minimizing thermal degradation and side reactions. chemicalbook.comresearchgate.net |
| Pressure | 0.15 - 7.0 MPa | To maintain gaseous reactants in the liquid phase and enhance reaction rates, particularly in hydrogenation reactions. researchgate.net |
| Reactant Concentration | Varies | To maximize product yield and minimize the formation of impurities. |
| Solvent | Water, Methanol, THF | Selected based on reactant solubility, reaction compatibility, and ease of removal during purification. chemicalbook.comresearchgate.net |
Catalyst System Development and Screening
The development and screening of efficient catalyst systems are paramount for the scalable synthesis of this compound. Catalysts can significantly enhance reaction rates, improve selectivity, and enable milder reaction conditions.
In the synthesis of the precursor 4-aminobenzoic acid, Raney nickel is a commonly used catalyst for the hydrogenation of p-nitrobenzoic acid. chemicalbook.com For the cyanation step, various catalysts have been explored to move away from the hazardous cyanogen bromide. Copper-based catalysts have shown promise in the cyanation of secondary amines. researchgate.net Palladium complexes in conjunction with benzoic acid have also been investigated for their catalytic activity in related reactions. researchgate.net
The screening of catalysts often involves evaluating a range of metals, ligands, and supports to identify the most active and selective combination. For instance, in the synthesis of other benzoic acid derivatives, catalysts like barium silicate (B1173343) nanoparticles have been utilized in multi-component condensation reactions. researchgate.net The development of heterogeneous catalysts is particularly attractive for scalable synthesis as they can be easily separated from the reaction mixture and recycled, reducing costs and waste.
The table below summarizes various catalyst systems used in the synthesis of precursors and related compounds:
| Reaction Step | Catalyst System | Advantages |
| Hydrogenation of p-nitrobenzoic acid | Raney Nickel | High activity and relatively low cost. chemicalbook.com |
| Cyanation of secondary amines | Copper(II) species | Enables the use of less toxic cyanating agents. researchgate.net |
| C-N bond formation (amination) | Chiral diphosphine acyl Er An oxazoline | Can provide enantioselective control in certain reactions. google.com |
| Condensation Reactions | Barium silicate nanoparticles | Can act as an efficient and recyclable catalyst. researchgate.net |
Advanced Purification and Isolation Techniques for High Purity this compound
Achieving high purity of the final this compound product is essential for its intended applications. Advanced purification and isolation techniques are employed to remove unreacted starting materials, catalysts, and byproducts.
A common initial purification step involves filtration to remove solid catalysts, such as Raney nickel, after the reaction is complete. chemicalbook.com This is often followed by extraction and crystallization. For instance, after hydrogenation, the reaction mixture can be filtered, and the product crystallized from the mother liquor. chemicalbook.com The use of activated carbon during this process can help to decolorize the solution and remove certain impurities. chemicalbook.com
For benzoic acid and its derivatives, distillation is a widely used purification method. google.com Vacuum distillation, in particular, allows for purification at lower temperatures, which is beneficial for thermally sensitive compounds. google.com A patent describes a process for purifying benzoic acid by distillation in a divided wall column, which can be more efficient than a series of conventional distillation columns. google.com
Melt crystallization is another powerful technique for achieving high purity. google.com This method involves crystallizing the product directly from its molten state and can be highly effective in removing impurities. Combining falling film crystallization with static crystallization can lead to a benzoic acid product with a purity exceeding 99.95%. google.com
Chromatographic techniques, such as silica (B1680970) gel column chromatography, are also employed for purification, especially at a smaller scale or for removing challenging impurities. google.com The choice of eluent is critical for achieving good separation. google.com
The following table provides an overview of advanced purification techniques:
| Technique | Description | Application |
| Crystallization | The product is precipitated from a solution to form a crystalline solid, leaving impurities in the mother liquor. | Widely used for the initial purification of benzoic acid derivatives. chemicalbook.com |
| Vacuum Distillation | Distillation is carried out under reduced pressure, allowing the compound to boil at a lower temperature. | Purification of thermally sensitive compounds and separation of components with different boiling points. google.com |
| Melt Crystallization | The product is purified by crystallizing it from its molten state. | Can achieve very high purity levels for compounds like benzoic acid. google.com |
| Column Chromatography | The compound is separated from impurities by passing it through a column packed with a stationary phase. | Effective for removing closely related impurities and for purification at various scales. google.com |
| Treatment with Activated Carbon | Used to remove colored impurities and some organic contaminants from solution. | Often used during the crystallization process to decolorize the product. chemicalbook.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 N Benzylcyanamido Benzoic Acid
Mechanistic Investigations of Cyanamido Group Reactivity
The cyanamide (B42294) moiety (N-C≡N) is characterized by a unique electronic structure, possessing both a nucleophilic amino-type nitrogen and an electrophilic nitrile carbon. nih.gov This duality dictates its reactivity.
The carbon atom of the nitrile group in the N-benzylcyanamido fragment is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of cyanamide chemistry. wikipedia.orgpatsnap.com Strong nucleophiles, such as organometallic reagents or anions, can add to the carbon-nitrogen triple bond.
For instance, the addition of water, hydrogen sulfide, or amines would be expected to yield substituted ureas, thioureas, and guanidines, respectively. wikipedia.org The general mechanism involves the attack of the nucleophile on the nitrile carbon, followed by protonation of the nitrogen atom.
Table 1: Predicted Products of Nucleophilic Addition to 4-(N-Benzylcyanamido)benzoic Acid
| Nucleophile (Nu-H) | Predicted Product |
|---|---|
| H₂O (Water) | 1-Benzyl-1-(4-carboxyphenyl)urea |
| R-NH₂ (Primary Amine) | N-Benzyl-N'-(alkyl/aryl)-N''-(4-carboxyphenyl)guanidine |
| R-SH (Thiol) | 1-Benzyl-1-(4-carboxyphenyl)isothiourea |
This table presents hypothetical products based on the known reactivity of the cyanamido functional group.
Metal-catalyzed cycloaddition reactions are also a feature of substituted cyanamides, offering routes to various heterocyclic systems. nih.gov
While specific rearrangements for this exact molecule are undocumented, N-substituted cyanamides can participate in rearrangement reactions, such as the Tiemann rearrangement of related amidoximes to form cyanamides. acs.orgnih.gov It is also plausible that under certain conditions, such as base catalysis, isomerization of substituted propargyl cyanamides to allenyl cyanamides could occur, suggesting a potential for rearrangements within the benzylcyanamido fragment if appropriate precursors are used. acs.org
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle, readily undergoing transformations such as acylation and decarboxylation.
The carboxylic acid can be converted to esters and amides through acylation reactions, which typically proceed via a nucleophilic acyl substitution mechanism. youtube.comyoutube.com
Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. youtube.com The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. youtube.comyoutube.com Subsequent proton transfers and elimination of a water molecule yield the ester. youtube.com Various catalysts, including ionic liquids and deep eutectic solvents, have been shown to be effective for the esterification of benzoic acid derivatives. dergipark.org.tr
Amidation: Similarly, reaction with an amine can produce the corresponding amide. This transformation can be mediated by coupling agents or by converting the carboxylic acid to a more reactive acyl chloride. nih.gov For example, treatment with thionyl chloride (SOCl₂) would form 4-(N-benzylcyanamido)benzoyl chloride, which then readily reacts with an amine to form the amide. chemguide.co.uk Direct condensation of benzoic acids and amines can also be achieved using reagents like TiCl₄. nih.gov
Table 2: Illustrative Acylation Reactions
| Reagent | Product Type | Catalyst/Conditions |
|---|---|---|
| Ethanol (CH₃CH₂OH) | Ethyl Ester | H₂SO₄ (catalyst), heat |
| Methylamine (CH₃NH₂) | N-Methyl Amide | SOCl₂, then CH₃NH₂ |
This table provides examples of expected acylation products based on general mechanisms.
Decarboxylation, the removal of the carboxyl group as CO₂, is a potential reaction for benzoic acid derivatives, though it often requires harsh conditions. nih.gov The presence of activating substituents, particularly in the ortho or para positions, can facilitate this process. nist.gov While the N-benzylcyanamido group's electronic effect is not experimentally determined, decarboxylation could potentially be induced thermally or through catalysis. researchgate.netresearchgate.net Radical decarboxylation pathways have also been developed for benzoic acids, sometimes at significantly lower temperatures. nih.gov
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
The positions for electrophilic aromatic substitution on the benzene (B151609) ring are dictated by the directing effects of the two existing substituents: the carboxylic acid (-COOH) and the N-benzylcyanamido group. msu.educhemistry.coach
Directing Effects:
The carboxylic acid group is a well-known deactivating, meta-directing group. oneonta.edulibretexts.org It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, particularly at the ortho and para positions. libretexts.org
Heterocyclic Annulation Reactions Utilizing this compound as a Building Block
The reactivity of this compound in heterocyclic annulation reactions is predicated on the chemical behavior of its two primary functional groups: the N-benzylcyanamido moiety and the para-substituted carboxylic acid. The cyanamide group (N-C≡N) is a versatile synthon in heterocyclic chemistry, capable of participating in a variety of cycloaddition and cyclization reactions. researchgate.netnih.govresearchgate.netnih.govunipr.it Concurrently, the carboxylic acid group can act as an internal nucleophile or can be transformed into other functional groups to facilitate intramolecular cyclization.
Potential Intramolecular Annulation Pathways:
One of the most promising applications of this compound is in intramolecular annulation reactions, where the carboxylic acid or a derivative thereof attacks the cyanamide group. For instance, activation of the carboxylic acid to an acid chloride or ester could be followed by an intramolecular acylation of the cyanamide nitrogen, leading to the formation of a six-membered ring system. Subsequent tautomerization could yield a substituted quinazoline-2,4-dione derivative.
Another potential pathway involves the intramolecular addition of the carboxylate anion to the nitrile of the cyanamide group. This type of reaction, often promoted by a strong acid or a Lewis acid catalyst, could lead to the formation of a six-membered heterocyclic ring. The resulting intermediate could then undergo further rearrangement or reaction to yield a stable heterocyclic product.
Potential Intermolecular Annulation Reactions:
In addition to intramolecular cyclizations, the N-benzylcyanamido group can participate in intermolecular annulation reactions with various partners. Based on the known reactivity of cyanamides, several types of heterocyclic systems could potentially be synthesized.
[3+2] Cycloadditions: Cyanamides are known to react as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazoles. nih.gov Thus, this compound could react with an azide (B81097) to yield a 1,5-disubstituted tetrazole derivative bearing a benzoic acid moiety.
[2+2+2] Cycloadditions: The carbon-nitrogen triple bond of the cyanamide can also participate in [2+2+2] cycloaddition reactions. nih.gov For example, co-cyclization with two alkyne molecules, often catalyzed by a transition metal complex, could lead to the formation of a substituted 2-aminopyridine.
Radical Cyclizations: Radical cyclization of N-acylcyanamides has been shown to be an effective method for the synthesis of fused heterocyclic systems, such as the natural product luotonin A, which features a quinazolinone core. nih.govresearchgate.net A similar radical-initiated cyclization involving the aromatic ring of the benzoic acid portion of this compound could potentially lead to complex polycyclic structures.
The following table summarizes some of the potential heterocyclic annulation reactions of this compound based on the established reactivity of related compounds.
| Reaction Type | Potential Reactant(s) | Potential Heterocyclic Product | Reaction Conditions (Hypothetical) |
| Intramolecular Cyclization | - | Substituted Quinazoline-2,4-dione | Acid chloride formation followed by heating |
| [3+2] Cycloaddition | Azide (e.g., Sodium Azide) | 1,5-Disubstituted Tetrazole | Heating in a suitable solvent |
| [2+2+2] Cycloaddition | Alkynes | Substituted 2-Aminopyridine | Transition metal catalyst (e.g., Co, Rh) |
| Radical Cyclization | Radical Initiator | Fused Quinazolinone derivative | Radical initiator (e.g., AIBN), heat or light |
It is important to note that the actual feasibility and outcome of these reactions would require experimental verification. The electronic and steric effects of the benzyl (B1604629) group and the benzoic acid moiety would play a significant role in the reactivity and regioselectivity of these transformations. Further research in this area is needed to fully elucidate the synthetic potential of this compound as a versatile building block in heterocyclic chemistry.
Derivatization Strategies and Structural Modification of 4 N Benzylcyanamido Benzoic Acid
Covalent Modification of the Carboxylic Acid Moiety
Synthesis of Ester and Amide Derivatives
Esterification and amidation are among the most common derivatizations of carboxylic acids. Ester derivatives of 4-(N-Benzylcyanamido)benzoic acid can be synthesized through Fischer esterification, reacting the parent acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base provides another route to ester formation.
Amide derivatives are typically prepared by first activating the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. The synthesis of amide and ester derivatives of similar benzoic acid structures is well-documented. For example, a series of 4-benzamidobenzoic acid hydrazide derivatives have been synthesized, starting from the corresponding benzoic acid. nih.gov Similarly, various amide and ester derivatives of cinnamic acid have been prepared to explore their biological activities. nih.gov
Table 1: Synthesis of Ester and Amide Derivatives
| Derivative Type | Reagents and Conditions | General Product Structure |
|---|---|---|
| Ester | R-OH, H+ (catalyst), heat | 4-(N-Benzylcyanamido)benzoyl-OR |
| Ester | R-X, Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-(N-Benzylcyanamido)benzoyl-OR |
| Amide | 1. SOCl2 or (COCl)2 2. R1R2NH | 4-(N-Benzylcyanamido)benzoyl-NR1R2 |
Formation of Anhydrides and Acyl Halides
For enhanced reactivity in subsequent modifications, this compound can be converted into its corresponding acyl halide or anhydride (B1165640). Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P4O10). Mixed anhydrides can also be formed by reacting the carboxylate salt with an acyl halide. These reactive intermediates are generally not isolated but used in situ for further reactions, such as the acylation of amines or alcohols. The nomenclature and general properties of acyl halides and anhydrides are well-established in organic chemistry. khanacademy.org
Table 2: Formation of Reactive Acyl Intermediates
| Derivative Type | Reagents and Conditions | General Product Structure |
|---|---|---|
| Acyl Chloride | SOCl2 or (COCl)2, Solvent (e.g., DCM) | 4-(N-Benzylcyanamido)benzoyl chloride |
Functionalization at the Cyanamido Nitrogen Atom
The N-benzylcyanamido group offers unique opportunities for structural modification at the nitrogen atom, leading to changes in the electronic and steric properties of the molecule.
Alkylation and Acylation of the Cyanamido Nitrogen
The nitrogen atom of the cyanamido group is nucleophilic and can undergo alkylation and acylation reactions. Alkylation can be achieved by treating this compound with an alkyl halide in the presence of a suitable base to deprotonate the nitrogen. This would introduce an additional alkyl group, further diversifying the molecular structure.
Acylation of the cyanamido nitrogen can be accomplished using an acyl halide or anhydride under basic conditions. This would result in the formation of an N-acyl-N'-benzylcyanamido derivative, adding another layer of complexity and potential for new interactions.
Cyclization Reactions Involving the Cyanamido Group
The cyanamido group is a versatile precursor for the synthesis of various heterocyclic systems. Depending on the reaction conditions and the nature of the coreactant, a range of cyclization reactions can be envisioned. For instance, reaction with dinucleophiles could lead to the formation of five- or six-membered heterocyclic rings incorporating the cyanamido nitrogen and carbon atoms. The specific outcomes of such reactions would depend on the reagents and the reactivity of the cyanamido moiety within this particular molecular context.
Transformations of the Benzyl (B1604629) Moiety for Extended Chemical Diversity
The benzyl group, while generally stable, can also be a site for chemical modification to achieve greater structural diversity.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, can introduce various substituents onto the phenyl ring of the benzyl group. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the methylene (B1212753) bridge.
Furthermore, the benzylic methylene group itself can be a target for functionalization. For instance, radical halogenation could introduce a halogen atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Alternatively, oxidation of the benzylic position could lead to the formation of a ketone.
These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of a wide array of new chemical entities with potentially interesting properties. The systematic exploration of these modification pathways could lead to the discovery of compounds with tailored biological or material characteristics.
Regioselective Functionalization of the Aromatic Ring
The introduction of new functional groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The regioselectivity of these reactions—that is, the position at which the new substituent is introduced—is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the carboxylic acid group (-COOH) and the N-benzylcyanamido group (-N(CN)CH₂Ph).
The carboxylic acid group is a well-established deactivating, meta-directing group. organicchemistrytutor.comquora.comvedantu.comdoubtnut.com Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. This deactivation is more pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.
In the case of this compound, the two substituents are para to each other. The positions ortho to the carboxylic acid group (positions 3 and 5) are meta to the N-benzylcyanamido group. Conversely, the positions ortho to the N-benzylcyanamido group (positions 3 and 5) are meta to the carboxylic acid group. This alignment means that both groups direct incoming electrophiles to the same positions (3 and 5). This reinforcing directive effect strongly favors the substitution at the positions meta to the carboxylic acid and ortho to the N-benzylcyanamido group.
While specific experimental data on the regioselective functionalization of this compound is not extensively available in the public domain, we can predict the outcomes of common electrophilic aromatic substitution reactions based on established chemical principles.
Nitration: The reaction with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) onto the aromatic ring. Given the directing effects of the existing substituents, the major product would be 3-nitro-4-(N-benzylcyanamido)benzoic acid. quora.comtruman.edugoogle.com
Halogenation: The introduction of a halogen, such as bromine or chlorine, in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would also be directed to the 3-position. youtube.com This would yield 3-halo-4-(N-benzylcyanamido)benzoic acid.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) is predicted to result in the formation of 3-sulfo-4-(N-benzylcyanamido)benzoic acid. youtube.comyoutube.com
The expected major products from these regioselective functionalization reactions are summarized in the table below.
| Reaction | Reagents | Expected Major Product | Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(N-benzylcyanamido)benzoic acid | 3 |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(N-benzylcyanamido)benzoic acid | 3 |
| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-(N-benzylcyanamido)benzoic acid | 3 |
| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4-(N-benzylcyanamido)benzoic acid | 3 |
Advanced Spectroscopic and Crystallographic Characterization of 4 N Benzylcyanamido Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
No specific high-resolution NMR data for 4-(N-Benzylcyanamido)benzoic acid, including 1H, 13C, or multi-dimensional NMR, were found in the searched resources.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
There are no published COSY, HMQC, or HMBC spectra available for this compound to allow for the unambiguous assignment of proton and carbon signals and to establish through-bond correlations within the molecule.
Solid-State NMR Studies
Information regarding solid-state NMR studies on this compound, which would provide insights into its solid-state conformation, polymorphism, and intermolecular interactions, is not available in the public domain.
Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
No specific mass spectrometry data for this compound could be identified.
High-Resolution Mass Spectrometry (HRMS)
There are no available high-resolution mass spectrometry data to confirm the elemental composition of this compound through precise mass measurement.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives
Fragmentation data from tandem mass spectrometry (MS/MS) experiments, which would be crucial for the structural elucidation of this compound and its potential derivatives, have not been reported in the available literature.
X-ray Crystallography for Absolute Configuration and Solid-State Packing
A crystal structure for this compound has not been deposited in the consulted crystallographic databases. Therefore, no information on its unit cell parameters, space group, molecular geometry, or intermolecular packing in the solid state is available.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.
A successful SC-XRD analysis would begin with the growth of a high-quality single crystal of the compound, a process that can be achieved through methods like slow evaporation from a suitable solvent. nih.gov The crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
For this compound, key structural features of interest would be the planarity of the benzoic acid and benzyl (B1604629) groups, and the dihedral angle between them. It is common for benzoic acid derivatives to form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. nih.gov This is a strong and predictable interaction that often dictates the primary supramolecular assembly. The cyanamido group introduces additional possibilities for intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which would be precisely mapped.
Table 1: Illustrative Crystallographic Data for a Benzoic Acid Derivative This table presents example data for a related benzoic acid derivative to illustrate the type of information obtained from a single crystal X-ray diffraction study, as specific data for this compound is not available.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.4321(2) |
| b (Å) | 12.1234(5) |
| c (Å) | 15.9876(6) |
| α (°) | 90 |
| β (°) | 98.765(3) |
| γ (°) | 90 |
| Volume (ų) | 1034.5(1) |
| Z | 4 |
| R-factor (%) | 4.2 |
Co-Crystallization Studies with Ligand Partners
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. nih.gov This involves crystallizing the target molecule, in this case, this compound, with a stoichiometric amount of a second molecule, known as a co-former. researchgate.net The components in a co-crystal are held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov
For this compound, the carboxylic acid group is a strong hydrogen bond donor, and the cyanamido group contains potential hydrogen bond acceptor sites. This makes the molecule an excellent candidate for forming co-crystals with a variety of ligand partners. Potential co-formers could include pyridine-based molecules, amides, and other carboxylic acids, which can form robust hydrogen-bonded synthons with the benzoic acid moiety. rsc.orgresearchgate.net
Co-crystallization studies would involve screening various co-formers and crystallization conditions (e.g., solution evaporation, grinding) to identify new solid forms. rsc.org The resulting co-crystals would be analyzed by SC-XRD to understand the new supramolecular architecture. These studies are valuable for exploring polymorphism and for tuning properties such as solubility and stability. nih.gov For instance, co-crystallization of fluoxetine (B1211875) HCl with benzoic acid has been shown to alter its dissolution profile. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is an essential tool for identifying functional groups and obtaining a unique "fingerprint" of a molecule. nih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, IR and Raman spectroscopy would provide clear signatures for its key functional groups. The carboxylic acid O-H stretch would be expected to appear as a broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers. mdpi.com The C=O stretch of the carboxylic acid would give a strong absorption band around 1700 cm⁻¹. mdpi.com
The cyanamide (B42294) (C≡N) stretching vibration is a particularly informative peak, expected in the region of 2260-2220 cm⁻¹. The exact position and intensity of this band can be sensitive to the electronic environment and any intermolecular interactions involving the cyano group. The C-H stretching vibrations of the aromatic rings and the methylene (B1212753) bridge would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. mdpi.com The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. nih.gov
By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding. nih.gov
Table 2: Expected Vibrational Frequencies for this compound This table provides an illustrative list of expected vibrational frequencies based on known data for related functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| Cyanamido | C≡N stretch | 2260-2220 |
| Carbonyl | C=O stretch | ~1700 |
| Aromatic | C=C stretch | 1600-1450 |
| Aromatic | C-H stretch | 3100-3000 |
| Methylene | C-H stretch | 3000-2850 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, chiral derivatives could be synthesized, for example, by introducing a chiral center in the benzyl group or by forming diastereomeric salts with a chiral base.
If a chiral derivative of this compound were prepared, CD spectroscopy would be invaluable for confirming its enantiomeric purity and for studying its conformation in solution. The CD spectrum provides information about the three-dimensional structure of the molecule, as the electronic transitions are sensitive to the chiral environment.
The aromatic chromophores within the molecule (the benzoic acid and benzyl groups) would be expected to give rise to CD signals in the UV region (typically 200-400 nm). The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the chiral center, often aided by computational predictions of the CD spectrum. This technique would be essential for any studies involving the stereochemistry of this class of compounds.
Applications of 4 N Benzylcyanamido Benzoic Acid in Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The structure of 4-(N-Benzylcyanamido)benzoic acid makes it a valuable intermediate for the synthesis of more complex molecular architectures. The cyanamide (B42294) group is known to be a versatile functional group that can participate in a variety of chemical transformations. nih.goveurekaselect.com
The cyanamide moiety, with its dual nucleophilic and electrophilic character, can be a key reactive site. nih.gov The nitrogen atom can act as a nucleophile, while the nitrile carbon is susceptible to electrophilic attack. This duality allows for a range of reactions to build intricate molecular frameworks. For instance, the addition of nucleophiles to the cyanamide's nitrile group is a common strategy for creating substituted guanidines, which are prevalent in many biologically active compounds.
Furthermore, the carboxylic acid group on the benzene (B151609) ring provides a convenient handle for a variety of coupling reactions, such as amidation or esterification. This allows for the attachment of the 4-(N-Benzylcyanamido)phenyl group to other molecular scaffolds, expanding the complexity and diversity of the resulting molecules. The presence of the benzyl (B1604629) group can also influence the steric and electronic properties of the molecule, potentially directing the outcome of chemical reactions.
Utilization in the Preparation of Novel Heterocyclic Systems
Disubstituted cyanamides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.goveurekaselect.comresearchgate.net These heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. wikipedia.org The reactivity of the cyanamide group in this compound makes it a promising candidate for constructing novel heterocyclic systems.
One of the primary applications of cyanamides in heterocyclic synthesis is their participation in cycloaddition reactions. The carbon-nitrogen triple bond of the cyanamide can react with various 1,3-dipoles to form five-membered heterocyclic rings. Additionally, intramolecular cyclization reactions, where the cyanamide group reacts with another functional group within the same molecule, can lead to the formation of various fused or polycyclic heterocyclic systems. nih.gov
For example, the reaction of a cyanamide with an ortho-amino-substituted aromatic ring can lead to the formation of quinazoline (B50416) derivatives, an important class of heterocycles with diverse biological activities. While this compound itself does not possess such an ortho-amino group, it could be readily modified or used in intermolecular reactions to achieve similar transformations. The general reactivity of cyanamides suggests that this compound could be a valuable starting material for creating libraries of novel heterocyclic compounds for drug discovery and materials science research.
Building Block for Polymeric Materials and Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)
The bifunctional nature of this compound, possessing a carboxylic acid group and a reactive cyanamide moiety, makes it an attractive building block for the synthesis of advanced polymeric materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The carboxylic acid group can serve as a linker to coordinate with metal ions or clusters, forming the nodes of a MOF. mdpi.comnih.gov The resulting frameworks could exhibit interesting properties due to the presence of the pendant N-benzylcyanamido group within the pores of the material. This functional group could be used for post-synthetic modification, allowing for the tuning of the MOF's properties, such as its adsorption selectivity or catalytic activity. MOFs containing accessible nitrogen sites have shown potential in applications like dye adsorption and catalysis. rsc.org
Similarly, the carboxylic acid and the reactive cyanamide group could be utilized in the construction of COFs. The directional nature of the bonds in COFs leads to highly ordered and porous structures. The N-benzylcyanamido group could impart specific functionalities to the COF, such as selective binding sites or enhanced charge transport properties. Benzoic acid derivatives are commonly used as building blocks for various polymers, and the introduction of the cyanamide functionality would offer a route to novel materials with unique properties. researchgate.netrsc.orgresearchgate.net
Precursor for Advanced Organic Functional Materials (e.g., fluorescent probes, sensors)
Substituted benzoic acid derivatives are frequently employed as the core structures for fluorescent probes and sensors. nih.gov The electronic properties of the aromatic ring can be modulated by the substituents, leading to changes in the fluorescence emission. The this compound scaffold could potentially be developed into a new class of functional materials with sensing capabilities.
The cyanamide group, with its electron-withdrawing or -donating potential depending on the substitution pattern, could influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many fluorescent probes. Alterations in the environment around the cyanamide or benzyl group, such as the binding of a specific analyte, could lead to a detectable change in the fluorescence signal. For example, benzoic acid derivatives have been investigated for their potential as fluorescent probes for detecting metal ions. nih.gov
Furthermore, the carboxylic acid group allows for the straightforward incorporation of this chromophore into larger systems, such as polymers or biomolecules, to create more complex sensor systems. The development of new fluorescent probes is an active area of research, and the unique electronic structure of this compound makes it a molecule of interest for the design of novel sensing materials.
Ligand Design and Coordination Chemistry Involving 4 N Benzylcyanamido Benzoic Acid
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone in the design of MOFs and coordination polymers due to its ability to deprotonate and coordinate to metal ions in various modes, including monodentate, bidentate bridging, and chelating fashions. This versatility in coordination allows for the formation of diverse network dimensionalities, from one-dimensional chains to three-dimensional frameworks. acs.org The benzoic acid backbone of 4-(N-Benzylcyanamido)benzoic acid provides a rigid and predictable vector for directing the assembly of such extended structures.
In the context of MOF synthesis, the carboxylate functionality of this compound would be expected to readily coordinate with a variety of metal ions (e.g., Zn(II), Cu(II), Mn(II), Co(II)) under solvothermal conditions. The resulting frameworks would likely exhibit properties influenced by the benzylcyanamido substituent. For instance, the bulky benzyl (B1604629) group could lead to the formation of porous frameworks with specific pore sizes and shapes, potentially suitable for gas storage or separation applications. The presence of the cyanamido nitrogen could introduce additional host-guest interactions within the pores.
The structural diversity of coordination polymers constructed from dicarboxylic acid linkers is well-documented. wikipedia.org For example, the use of 4,4'-(pyridine-3,5-diyl)dibenzoic acid has led to the formation of 2D and 3D networks with varying topologies. wikipedia.org By analogy, this compound, acting as a monotopic linker, could be used to create lower-dimensional structures or, in combination with other multitopic linkers, contribute to the formation of more complex, heteroligated frameworks. The table below illustrates potential coordination modes of the carboxylate group in MOFs and coordination polymers.
| Coordination Mode | Description | Potential Structural Outcome |
| Monodentate | The carboxylate group binds to a single metal center through one oxygen atom. | Can lead to the termination of a framework or the formation of discrete complexes. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center. | Typically forms stable five-membered rings, influencing the local geometry around the metal. |
| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center. | A common mode for building extended 1D, 2D, or 3D networks. |
Coordination of the Cyanamido Nitrogen to Transition Metals
The cyanamido group (–N–C≡N) is an ambidentate ligand, meaning it can coordinate to a metal center through either the amino-type nitrogen or the nitrile-type nitrogen. The coordination behavior is influenced by factors such as the nature of the metal ion (hard vs. soft acid-base principles), the steric environment, and the electronic properties of the substituents on the cyanamido group.
In this compound, the benzyl group is attached to one of the nitrogen atoms. The lone pair of electrons on the other nitrogen atom (the nitrile nitrogen) is available for coordination to a transition metal. This coordination would be analogous to that of nitriles, which are known to form stable complexes with a variety of transition metals. The coordination is typically linear (M–N≡C).
Alternatively, the cyanamido group can act as a bridging ligand, with the two nitrogen atoms coordinating to different metal centers. This bridging capability could lead to the formation of polynuclear complexes or contribute to the dimensionality of coordination polymers initiated by the carboxylate coordination. The presence of high-field ligands like cyano groups in the coordination sphere of iron is crucial in the active sites of Fe-only hydrogenases, suggesting that the cyanamido group could impart interesting electronic properties to its metal complexes. wikipedia.org
Design of Polydentate Ligands Incorporating the this compound Scaffold
The this compound molecule itself can be considered a potentially bidentate ligand, capable of coordinating through both the carboxylate oxygen and the cyanamido nitrogen. The formation of a stable chelate ring involving both functional groups would depend on the distance and flexibility between them, as well as the preferred coordination geometry of the metal ion.
Beyond its intrinsic bidentate potential, the this compound scaffold is an excellent platform for the design of more complex polydentate ligands. For example, functional groups capable of metal coordination, such as pyridyl, imidazolyl, or additional carboxylate groups, could be introduced onto the benzyl ring or by replacing the benzyl group. Such modifications would increase the denticity of the ligand, allowing for the formation of more stable and structurally intricate metal complexes. The design of such ligands is a key strategy in creating specific coordination environments for applications in catalysis and materials science.
Catalytic Activity of Metal Complexes Derived from this compound
While there is no specific literature on the catalytic activity of metal complexes derived from this compound, the nature of the ligand suggests potential in this area. The catalytic activity of metal complexes is highly dependent on the coordination environment of the metal center, which is dictated by the ligand.
Complexes of other benzoic acid derivatives have shown catalytic activity. For instance, the pre-coordination of benzoic acid can alter the catalytic activity of tetrabutoxytitanium in the synthesis of benzanilide. nih.gov Furthermore, zinc complexes of 4-acetylbenzoic acid have been investigated for their catalytic activity. acs.org
Metal complexes incorporating the this compound ligand could potentially exhibit catalytic activity in several areas. The Lewis acidic metal center, held in place by the ligand, could catalyze a variety of organic transformations. The presence of the cyanamido group could influence the electronic properties of the metal center, thereby tuning its reactivity. For example, metal-ligand cooperation, where both the metal and the ligand participate in bond activation, is a powerful strategy in catalysis. nih.gov The cyanamido group could potentially participate in such cooperative catalytic cycles. The development of nickel-catalyzed cyanation reactions highlights the importance of the cyano group in modern catalysis. acs.org
The table below summarizes potential catalytic applications for metal complexes of this ligand, based on analogies with other systems.
| Potential Catalytic Reaction | Rationale |
| Lewis Acid Catalysis | The metal center can act as a Lewis acid to activate substrates. |
| Oxidation/Reduction Reactions | The electronic properties of the metal center can be tuned by the ligand for redox catalysis. |
| C-C Coupling Reactions | The ligand could stabilize catalytically active species in cross-coupling reactions. |
Supramolecular Chemistry and Non Covalent Interactions of 4 N Benzylcyanamido Benzoic Acid
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonding is a critical directional interaction that dictates the assembly of molecules in both solid and solution phases. For 4-(N-Benzylcyanamido)benzoic acid, the primary sites for hydrogen bonding are the carboxylic acid group and the nitrogen atoms of the cyanamide (B42294) moiety.
In the crystalline state, benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers through the carboxylic acid groups. This classic R22(8) ring motif is a highly stable arrangement. mdpi.comresearchgate.net It is anticipated that this compound would also exhibit this dimeric structure, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa.
In solution, the nature of the solvent plays a crucial role. In apolar, aprotic solvents, the formation of hydrogen-bonded dimers is highly favored. ucl.ac.uk However, in polar, protic solvents, competition from solvent molecules can disrupt these self-associated structures. Solvents with high hydrogen bond acceptor propensity can effectively solvate the carboxylic acid moieties, inhibiting dimer formation. ucl.ac.uk
| Interaction Type | Potential Participants | Expected Bond Length (Å) | Typical Bond Energy (kJ/mol) |
| O-H···O | Carboxylic acid - Carboxylic acid | 2.6 - 2.8 | 20 - 40 |
| N···H-O | Cyanamide Nitrogen - Carboxylic acid | 2.8 - 3.0 | 10 - 20 |
Note: The data in this table are representative values for similar functional groups and are intended to be illustrative for this compound.
π-π Stacking Interactions of the Aromatic Rings
The presence of two aromatic rings, the phenyl ring of the benzoic acid moiety and the benzyl (B1604629) group, introduces the potential for significant π-π stacking interactions. These non-covalent interactions are crucial in the packing of aromatic molecules in the solid state and can also influence aggregation in solution. acs.org
The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). The offset stacked arrangement is often energetically the most favorable. acs.org The electronic nature of the substituents on the aromatic rings can influence the strength of these interactions. nih.govacs.org In this compound, the cyanamido and carboxylic acid groups can alter the electron density of the phenyl ring, which in turn affects its stacking behavior.
| Interaction Geometry | Typical Centroid-to-Centroid Distance (Å) | Estimated Interaction Energy (kJ/mol) |
| Parallel-displaced | 3.4 - 3.8 | 8 - 12 |
| T-shaped | 4.5 - 5.5 | 4 - 10 |
Note: The data in this table are generalized values for aromatic systems and serve as an estimation for the interactions in this compound.
Host-Guest Chemistry with Macrocyclic Receptors
The principles of molecular recognition allow for the specific binding of a "guest" molecule to a "host" molecule. The aromatic and carboxylic acid functionalities of this compound make it a suitable guest for various macrocyclic hosts, such as cyclodextrins and calixarenes. nih.govfrontiersin.org
Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known to form inclusion complexes with aromatic carboxylic acids. nih.govacs.org The benzene (B151609) ring of the benzoic acid moiety of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic and van der Waals interactions. The stability of such a host-guest complex would depend on the size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) and the nature of the solvent. It is likely that the benzyl group could also be included in the cavity, potentially leading to different binding modes and stoichiometries.
Calixarenes and pillararenes, with their larger and more tunable cavities, could also serve as hosts for this compound. frontiersin.orgfrontiersin.org The binding in these systems would also be driven by a combination of hydrophobic, π-π, and potentially hydrogen bonding interactions between the guest and the functionalized rims of the macrocycle.
| Host Macrocycle | Potential Guest Moiety | Primary Driving Forces for Complexation |
| β-Cyclodextrin | Benzoic acid phenyl ring or Benzyl group | Hydrophobic interactions, Van der Waals forces |
| Calix[n]arene | Entire molecule or aromatic moieties | π-π stacking, Hydrophobic interactions, Hydrogen bonding |
| Pillar[n]arene | Benzyl or Phenyl group | CH-π interactions, Hydrophobic interactions |
Note: This table outlines potential host-guest systems and the primary interactions involved, based on the known chemistry of similar guest molecules.
Self-Assembly Processes and Formation of Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures. For this compound, the interplay of hydrogen bonding and π-π stacking is expected to drive the formation of various supramolecular architectures.
In non-polar solvents, the initial and strongest interaction would be the formation of carboxylic acid dimers via hydrogen bonds. These dimers can then further assemble through π-π stacking of the aromatic rings to form higher-order structures like tetramers or extended chains. researchgate.net This hierarchical self-assembly process, where primary strong interactions are followed by weaker, organizing interactions, is a common theme in supramolecular chemistry. nih.gov
| Supramolecular Structure | Primary Driving Interactions | Potential Resulting Architecture |
| Dimer | O-H···O Hydrogen Bonding | Discrete pairs in solution or as building blocks in solids |
| Tetramer/Oligomer | π-π Stacking of Dimers | Stacked aggregates in solution or columnar structures in solids |
| Extended Network | Combination of Hydrogen Bonding and π-π Stacking | Crystalline solids, potentially porous materials or gels |
Note: This table provides a conceptual framework for the potential self-assembly pathways of this compound.
Mechanistic Insights into Molecular Interactions Non Clinical Biological Contexts
Elucidation of Specific Enzyme-Substrate Binding Mechanisms (Excluding Clinical Outcomes)
The interaction of small molecules with enzymes is a cornerstone of biochemical research. Understanding how these molecules bind to and modulate enzyme activity provides critical information for the design of new therapeutic agents and research tools. The cyanamide (B42294) and benzoic acid moieties present in 4-(N-Benzylcyanamido)benzoic acid suggest its potential as an enzyme inhibitor, possibly targeting enzymes that recognize arginine or similar structures. A key enzyme family of interest is Dimethylarginine Dimethylaminohydrolase (DDAH), which plays a crucial role in regulating nitric oxide (NO) synthesis by metabolizing endogenous inhibitors of nitric oxide synthases (NOS). nih.govdntb.gov.uafrontiersin.orgflinders.edu.au
Kinetic analysis is fundamental to characterizing the nature of enzyme inhibition. For inhibitors structurally related to this compound, studies have focused on their effects on enzymes like DDAH. These inhibitors often exhibit competitive inhibition, where they vie with the natural substrate for binding to the enzyme's active site. nih.gov
For instance, a series of N-substituted 2-amino-4-cyanobenzoic acid derivatives and other arginine analogues have been evaluated as inhibitors of human DDAH-1. nih.govnih.gov The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For example, N⁵-(1-iminoethyl)-L-ornithine, an alkylamidine, displays a Kᵢ of 990 µM for DDAH-1, while stepwise lengthening of the alkyl chain can significantly enhance inhibitory potency, with N⁵-(1-iminopentyl)-L-ornithine showing a Kᵢ of 7.5 µM. nih.gov Another compound, N(G)-(2-methoxyethyl)-l-arginine (L-257), has an IC₅₀ of 22 µM for DDAH-1. nih.gov
The following table summarizes the inhibitory activities of several compounds against DDAH-1, illustrating the impact of structural modifications on enzyme inhibition.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| N⁵-(1-iminoethyl)-L-ornithine | DDAH-1 | - | 990 | Competitive |
| N⁵-(1-iminopropyl)-L-ornithine | DDAH-1 | - | 52 | Competitive |
| N⁵-(1-iminopentyl)-L-ornithine | DDAH-1 | - | 7.5 | Competitive |
| N(G)-(2-methoxyethyl)-l-arginine (L-257) | DDAH-1 | 22 | - | Not specified |
| L-VNIO | DDAH-1 | 13 | 2 | Not specified |
| Cl-NIO | DDAH-1 | - | 1.3 | Irreversible |
This table presents data for compounds structurally related to the subject of this article, providing context for potential enzyme-inhibitor interactions.
Structural biology techniques, particularly X-ray crystallography, offer atomic-level insights into how inhibitors bind to their target enzymes. The co-crystallization of an inhibitor with its target enzyme can reveal the precise binding mode and the key intermolecular interactions responsible for affinity and selectivity.
A notable example is the 1.9 Å resolution X-ray crystal structure of N⁵-(1-iminopropyl)-L-ornithine in complex with human DDAH-1. nih.gov This structure revealed that the inhibitor forms a covalent bond between its amidino carbon and the sulfur atom of the active site cysteine residue (Cys274). nih.gov This covalent interaction explains the potent and reversible inhibition observed in kinetic studies. nih.gov The binding pocket of DDAH is characterized by a propeller-like fold, and the interaction with inhibitors often involves key residues such as Cys, Asp, and His. proteopedia.org
While a crystal structure of this compound with a target enzyme is not publicly available, studies on related benzoic acid derivatives provide valuable precedents. For example, the co-crystallization of benzoic acid derivatives with various N-containing bases has demonstrated the formation of predictable hydrogen bonding patterns. In the context of enzyme inhibition, the benzoic acid moiety can act as a "warhead" intended to coordinate with a metal ion in the active site, as seen in studies of LpxC inhibitors. nih.gov However, in some cases, the binding orientation can be unexpected, with the benzoate (B1203000) group interacting with the outer part of a hydrophobic tunnel instead of the active site metal. nih.gov
Receptor-Ligand Interaction Mechanisms (Focus on Chemical Binding, Not Physiological Response)
The principles of molecular recognition that govern enzyme-inhibitor interactions also apply to receptor-ligand binding. The chemical features of this compound, including its aromatic rings, hydrogen bond donors and acceptors, and the cyanamide group, suggest the potential for specific interactions with receptor binding pockets.
The binding of a ligand to a receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov Ligand binding can stabilize specific receptor conformations, leading to a graded response. nih.gov The interaction is driven by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov
In the absence of direct binding data for this compound, we can infer potential interaction mechanisms from studies of other benzoic acid derivatives. For instance, molecular docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease predicted binding affinities and identified key interactions with amino acid residues in the active site. nih.gov These studies highlight the importance of hydroxyl and carboxyl groups in forming hydrophilic interactions. nih.gov
Investigation of Protein-Ligand Interactions (Excluding Biological Efficacy)
Beyond enzymes and receptors, small molecules can interact with a wide range of proteins, influencing their structure and function. Techniques such as fluorescence spectroscopy and circular dichroism can be employed to study these interactions.
Studies on benzofuran (B130515) derivatives, which share some structural similarities with the benzyl (B1604629) group of the target compound, have shown that these molecules can bind to serum albumins like bovine serum albumin (BSA). researchgate.net This binding can alter the secondary structure of the protein and is often characterized by static quenching of the protein's intrinsic fluorescence. researchgate.net The binding affinity can be quantified by determining the dissociation constant (kD). For example, a benzofuran derivative showed a kD of 28.4 nM for BSA. researchgate.net
Molecular docking simulations can further elucidate the binding modes, predicting whether a ligand binds to the surface or is housed within the interior of the protein structure. researchgate.net These computational approaches are invaluable for interpreting experimental data and guiding further research. researchgate.net
Development of Chemical Probes Based on this compound for Mechanistic Studies
A well-characterized inhibitor can serve as a chemical probe to investigate the biological role of its target protein. Inhibitors of DDAH, for instance, have been used to probe the physiological effects of DDAH inhibition and its impact on nitric oxide signaling. scilit.com By blocking DDAH activity, these compounds lead to an accumulation of endogenous NOS inhibitors, thereby reducing NO production. frontiersin.orgresearchgate.net
A chemical probe based on the this compound scaffold would ideally possess high potency, selectivity, and a well-defined mechanism of action. The development of such a probe would involve iterative cycles of chemical synthesis and biological evaluation to optimize these properties. For example, starting with a lead compound, structural modifications can be made to enhance its affinity for the target while minimizing off-target effects. The development of dual-targeted or selective inhibitors from a common scaffold has been demonstrated for DDAH and NOS inhibitors. nih.gov
An irreversible inhibitor, such as N⁵-(1-imino-2-chloroethyl)-L-ornithine (Cl-NIO) for DDAH-1, can be a particularly useful tool for mechanistic studies, as it allows for the specific and lasting inactivation of the target enzyme. researchgate.net
Future Directions and Emerging Research Avenues for 4 N Benzylcyanamido Benzoic Acid
Integration with Flow Chemistry and Microfluidic Synthesis
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and microfluidic technologies, which offer enhanced control over reaction parameters, improved safety profiles, and potential for seamless scale-up. For a molecule like 4-(N-Benzylcyanamido)benzoic acid, these technologies present a promising avenue for optimizing its production and enabling the exploration of novel reaction conditions.
Continuous-flow synthesis allows for precise manipulation of temperature, pressure, and reaction time, which can be crucial for managing the reactivity of the cyanamide (B42294) group and preventing unwanted side reactions. mdpi.com The ability to operate at elevated temperatures and pressures can accelerate reaction rates, potentially leading to higher throughput. nih.gov For instance, the esterification of benzoic acid derivatives has been shown to be significantly more efficient under supercritical conditions in flow reactors. nih.gov This suggests that the synthesis of precursors or derivatives of this compound could be greatly enhanced.
Microfluidic reactors, with their high surface-area-to-volume ratios, provide exceptional heat and mass transfer, enabling reactions to be conducted with high precision and minimal reagent consumption. mdpi.com This is particularly advantageous for the initial, small-scale screening of reaction conditions for the synthesis or derivatization of this compound. The precise control offered by microfluidics could allow for a detailed investigation into the kinetics and mechanisms of reactions involving this compound. mdpi.com
Table 1: Potential Advantages of Flow Chemistry and Microfluidics for this compound
| Feature | Benefit for this compound Synthesis & Derivatization |
| Precise Control | Fine-tuning of reaction conditions (temperature, pressure, time) to maximize yield and minimize byproducts. |
| Enhanced Safety | Handling of potentially reactive intermediates in small, contained volumes. |
| Rapid Optimization | High-throughput screening of reaction parameters. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. mdpi.com |
| Novel Reaction Windows | Access to extreme or previously inaccessible reaction conditions. nih.gov |
Future research in this area will likely focus on developing a robust and scalable continuous-flow process for the synthesis of this compound and its analogues. This would involve the systematic optimization of reaction parameters and could be coupled with in-line analytical techniques for real-time monitoring and control.
Exploration of Novel Catalytic Transformations
The dual functionality of this compound, possessing both a nucleophilic/electrophilic cyanamide group and a carboxylic acid that can act as a directing group or participate in catalytic cycles, opens the door to a wide array of novel catalytic transformations.
The cyanamide moiety is known to participate in various cycloaddition reactions. mdpi.com For example, gold-catalyzed hetero-Diels-Alder reactions between enynamides and cyanamides have been shown to produce substituted 2,6-diaminopyridines. rsc.org Investigating the reactivity of this compound in similar metal-catalyzed cycloadditions could lead to the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. Furthermore, the N-benzyl group can influence the stereochemical outcome of such reactions.
The carboxylic acid group can be exploited as a directing group in C-H activation/functionalization reactions. For example, rhodium(III)-catalyzed ortho-C-H olefination of benzoic acid derivatives has been demonstrated. nih.gov Applying such methodologies to this compound could enable the selective functionalization of the benzoic acid ring, providing access to a diverse range of substituted derivatives. The interplay between the directing carboxylic acid and the distal cyanamide group could lead to unique reactivity and selectivity patterns.
Moreover, the entire molecule could potentially act as a bifunctional organocatalyst. The carboxylic acid can act as a Brønsted acid, while the cyanamide nitrogen atoms can act as Lewis bases or hydrogen bond acceptors. This dual nature could be harnessed in asymmetric catalysis, for example, in promoting Michael additions or aldol (B89426) reactions where the substrate is activated by the carboxylic acid and oriented by the cyanamide moiety.
Table 2: Potential Catalytic Reactions Involving this compound
| Reaction Type | Potential Role of this compound | Potential Products |
| [4+2] Cycloaddition | Dienophile (cyanamide group) | Substituted diaminopyridines rsc.org |
| C-H Olefination | Substrate with directing group (carboxylic acid) | Ortho-functionalized benzoic acid derivatives nih.gov |
| Michael Addition | Bifunctional organocatalyst | Chiral carbonyl compounds |
| Radical Cascade | Radical acceptor (cyanamide group) | Guanidine-containing heterocycles mdpi.com |
Future work will undoubtedly focus on exploring the catalytic repertoire of this molecule, both as a substrate and as a potential catalyst, under various metal-catalyzed and organocatalytic conditions.
Application in Advanced Spectroscopic Probe Development
The development of fluorescent and colorimetric probes for the detection of specific analytes is a burgeoning field of research. The structure of this compound, with its potential for modification and its inherent electronic properties, makes it a promising scaffold for the design of novel spectroscopic probes.
The cyanamide group itself can act as a reporter. Its vibrational frequency in the infrared region is sensitive to the local environment, suggesting its utility as an IR spectroscopic reporter for studying structural dynamics in biomolecules. nih.gov Furthermore, the cyanamide moiety can be a reactive site for the development of chemodosimeters. For instance, reaction with an analyte could trigger a chemical transformation that leads to a change in fluorescence or color. Probes for cyanide detection have been developed based on the reactivity of various functional groups. nih.govnih.govchemrxiv.org The cyanamide in the target molecule could potentially be engineered to react selectively with other analytes of interest.
The benzoic acid portion of the molecule provides a convenient handle for attaching fluorophores or for modulating the electronic properties of an existing chromophore. The carboxylic acid can be converted to an ester or amide, linking it to a known fluorescent dye. The electronic communication between the appended fluorophore and the N-benzylcyanamido group could be exploited to create "turn-on" or "turn-off" fluorescent sensors. For example, the binding of an analyte to the cyanamide moiety could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence emission. Cyanine-based fluorescent probes have shown promise for in vivo imaging, and incorporating a structure similar to this compound could lead to probes with novel specificities. acs.orgyoutube.com
Table 3: Strategies for Developing Spectroscopic Probes from this compound
| Probe Type | Design Strategy | Potential Analyte |
| Chemodosimeter | Analyte-induced reaction at the cyanamide group. | Nucleophiles, metal ions |
| Turn-on/Turn-off Probe | Modulation of ICT by analyte binding. | Cations, anions |
| IR Probe | Monitoring shifts in the cyanamide vibrational frequency. | Biomolecular interactions nih.gov |
| Ratiometric Probe | Dual emission from different parts of the molecule. | pH, polarity |
The design and synthesis of such probes, followed by detailed photophysical characterization and evaluation of their selectivity and sensitivity towards various analytes, will be a key focus of future research.
Expanding the Scope of Supramolecular Assemblies
Supramolecular chemistry, the chemistry beyond the molecule, relies on non-covalent interactions to construct well-defined, functional architectures. The carboxylic acid group of this compound is an excellent hydrogen-bonding motif, capable of forming robust dimers and more complex assemblies. rsc.org This makes the molecule a promising building block, or "tecton," for the construction of novel supramolecular structures.
The predictable self-assembly of benzoic acid derivatives through hydrogen bonding has been widely exploited to create tapes, rosettes, and other extended networks. rsc.orgnih.gov The presence of the N-benzylcyanamido group in this compound adds another layer of potential interactions. The cyanamide nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings of the benzyl (B1604629) and benzoic acid moieties can participate in π-π stacking interactions. This combination of hydrogen bonding and π-stacking can lead to the formation of highly organized and stable supramolecular polymers and networks.
Furthermore, the molecule's structure could be tailored to create specific recognition sites for guest molecules, leading to the development of novel host-guest systems. The cavity formed by the self-assembly of multiple this compound units could potentially encapsulate small molecules or ions, with potential applications in sensing, separation, or catalysis. The ability of urea-substituted catalysts to recognize substrates via hydrogen bonding demonstrates the potential of such non-covalent interactions in catalysis. nih.gov
Table 4: Potential Supramolecular Structures with this compound
| Supramolecular Assembly | Key Interactions | Potential Applications |
| 1D Chains/Tapes | Carboxylic acid dimerization, cyanamide hydrogen bonding | Crystalline materials, nanowires |
| 2D Sheets | Hydrogen bonding networks, π-π stacking | Functional surfaces, membranes |
| Host-Guest Complexes | Formation of cavities through self-assembly | Molecular recognition, sensing |
| Liquid Crystals | Anisotropic self-assembly | Display technologies, smart materials nih.gov |
Future research will likely involve the co-crystallization of this compound with other molecules to form multi-component crystals with tailored properties. The study of its self-assembly behavior in solution and at interfaces will also be a key area of investigation.
Further Computational Refinements and Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. For this compound, computational methods can provide invaluable insights and guide experimental efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nih.gov This can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's reactivity. For instance, DFT can be used to model the transition states of potential catalytic reactions, helping to predict the most likely reaction pathways and the origins of selectivity. rsc.org Computational studies have been used to explore the reaction pathways in the cycloaddition of cyanamides and to understand the influence of substituents on reactivity. rsc.org
Molecular dynamics (MD) simulations can be used to study the self-assembly of this compound in the condensed phase, providing insights into the formation and stability of supramolecular structures. These simulations can reveal the key intermolecular interactions that govern the self-assembly process and can be used to predict the morphology of the resulting materials.
Furthermore, the growing field of machine learning offers new possibilities for predictive modeling. By training machine learning models on existing datasets of reaction outcomes, it may become possible to predict the products and yields of reactions involving this compound with a high degree of accuracy. This could significantly accelerate the discovery of new reactions and the optimization of synthetic routes.
Table 5: Application of Computational Methods to this compound Research
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. | Understanding of reactivity, guidance for catalyst design. rsc.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of self-assembly processes. | Prediction of supramolecular structures and their stability. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-inhibitor interactions. | Design of potent enzyme inhibitors. nih.gov |
| Machine Learning | Prediction of reaction outcomes and properties. | Accelerated discovery of new reactions and materials. |
The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound in the coming years. Predictive modeling will not only rationalize experimental findings but also inspire the exploration of new and exciting research directions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing 4-(N-Benzylcyanamido)benzoic acid, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis involving aromatic substitution and cyanamide coupling is typical. For example, benzoic acid derivatives can be functionalized via nucleophilic substitution at the para position using benzyl cyanamide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as 4-aminobenzoic acid precursors, should be characterized via FT-IR (to confirm amide bond formation) and ¹H/¹³C NMR (to verify substitution patterns). Mass spectrometry (HRMS) is critical for confirming molecular weight .
Q. How can computational methods optimize the molecular geometry and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model the compound’s geometry, electron localization function (ELF), and HOMO-LUMO gaps. Exact-exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) . Software such as Gaussian or ORCA is recommended, with validation against experimental crystallographic data (e.g., bond lengths from X-ray structures) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- UV-Vis : Identify π→π* transitions in the benzoyl and cyanamide groups.
- IR : Detect characteristic peaks for -COOH (~2500-3300 cm⁻¹), C≡N (~2200 cm⁻¹), and amide C=O (~1650 cm⁻¹).
- NMR : Use DMSO-d₆ as a solvent to resolve acidic protons. ¹H NMR should show signals for benzyl protons (δ ~4.5-5.0 ppm) and aromatic protons (δ ~7.0-8.5 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the solid-state conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX or WinGX software is ideal. Challenges include resolving disorder in the benzyl group or hydrogen-bonding networks. Refinement strategies:
- Use ORTEP-3 for thermal ellipsoid visualization to assess positional disorder .
- Apply twin refinement in SIR97 if crystals exhibit twinning .
- Compare experimental bond lengths/angles with DFT-optimized geometries to validate models .
Q. What experimental and computational approaches can elucidate the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Assays : Test inhibition against tyrosinase or cytochrome P450 isoforms (e.g., CYP199A4) using spectrophotometric methods. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
- Docking Studies : Use AutoDock Vina to model interactions between the cyanamide group and enzyme active sites (e.g., copper-binding sites in tyrosinase). Validate with mutagenesis data .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 2-12) at 37°C. Monitor via HPLC for decomposition products (e.g., benzoic acid or benzyl cyanamide).
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For example, ester-linked benzoic acid derivatives decompose at ~200°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Step 1 : Verify the computational model’s solvent and basis set parameters (e.g., implicit vs. explicit solvation in DFT).
- Step 2 : Cross-validate with alternative methods (e.g., MP2 for electron correlation).
- Step 3 : Re-examine experimental conditions (e.g., solvent polarity in NMR, crystal packing effects in SCXRD) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use NIOSH-approved respirators and impermeable gloves (e.g., nitrile) to avoid dermal exposure.
- Store at 2–8°C in airtight containers to prevent hydrolysis of the cyanamide group.
- Neutralize spills with activated carbon and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
